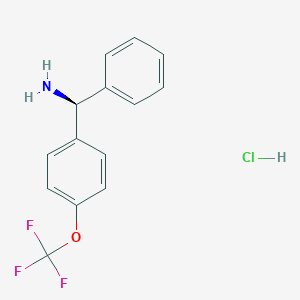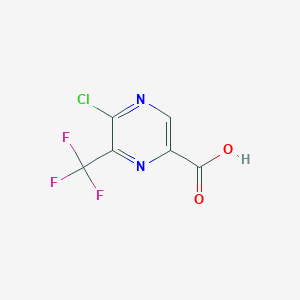
5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid: is a chemical compound that belongs to the pyrazine family. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a carboxylic acid group at the 2nd position of the pyrazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of a pyrazine derivative followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the intermediate compound to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, resulting in the formation of reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of this compound are explored for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, derivatives of this compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-Chloro-6-(trifluoromethyl)pyrazine
Comparison: Compared to similar compounds, 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid is unique due to the specific positioning of its functional groups. The presence of both a chloro and a trifluoromethyl group on the pyrazine ring imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H2ClF3N2O2 |
|---|---|
Molecular Weight |
226.54 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-4-3(6(8,9)10)12-2(1-11-4)5(13)14/h1H,(H,13,14) |
InChI Key |
MFFXGWREEQYGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


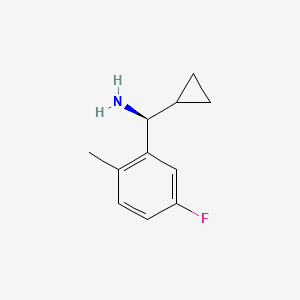

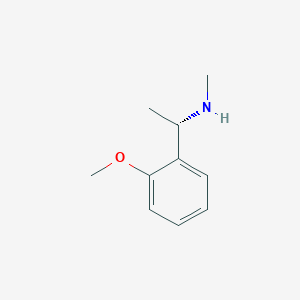
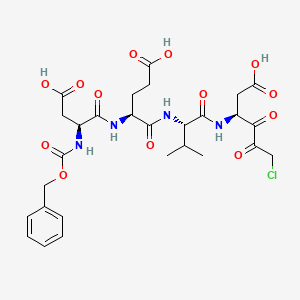
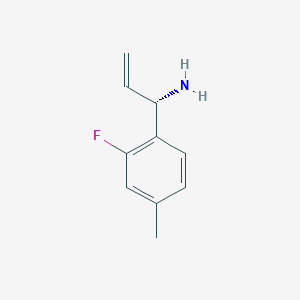
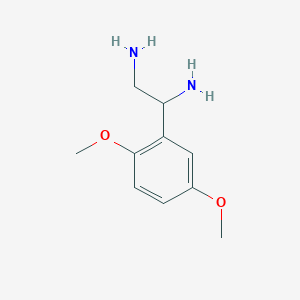
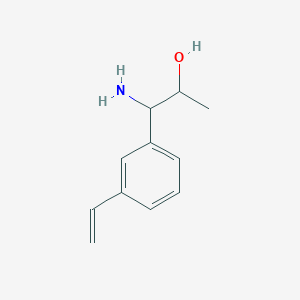

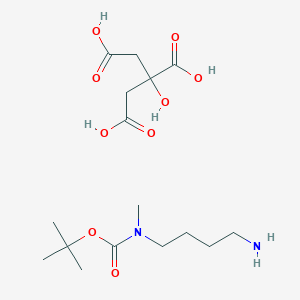
![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
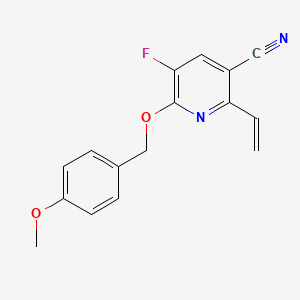

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
